molecular formula C24H30ClN3O4S B3014020 N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide CAS No. 898460-51-0

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide

Cat. No.: B3014020
CAS No.: 898460-51-0
M. Wt: 492.03
InChI Key: KGLCWRZRDAWNJO-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide is a synthetic organic compound designed for research applications. Its structure incorporates a piperidine ring core, which is substituted at the nitrogen atom with a (4-chlorophenyl)sulfonyl group. This core is further functionalized with an ethyl spacer that connects to an oxalamide bridge, a motif known for its hydrogen-bonding capacity, which may enhance affinity for biological targets. The terminal substituent is a flexible 3-phenylpropyl group, which contributes to the molecule's lipophilicity and potential for interaction with hydrophobic binding pockets. As part of a class of oxalamide derivatives, this compound is of significant interest in medicinal chemistry and drug discovery, particularly for the exploration of central nervous system (CNS) disorders. Structurally similar analogs have been investigated for their potential interactions with various G protein-coupled receptors (GPCRs) and ion channels, suggesting a possible mechanism of action involving the modulation of neurotransmission pathways. The presence of the sulfonamide and oxalamide functional groups indicates that this compound may act as a versatile scaffold for studying enzyme inhibition and receptor-binding interactions. Researchers can utilize this chemical in biological studies to investigate its effects on cellular processes and to explore structure-activity relationships (SAR). Standard synthetic routes for such molecules typically involve multi-step processes, including sulfonylation of a piperidine derivative followed by oxalamide coupling with the appropriate amine, with purification achieved via techniques like column chromatography. Structural characterization is optimally performed using a combination of analytical techniques, including ¹H/¹³C NMR spectroscopy and high-resolution mass spectrometry (HRMS). Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N'-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN3O4S/c25-20-11-13-22(14-12-20)33(31,32)28-18-5-4-10-21(28)15-17-27-24(30)23(29)26-16-6-9-19-7-2-1-3-8-19/h1-3,7-8,11-14,21H,4-6,9-10,15-18H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLCWRZRDAWNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide is a complex compound featuring a piperidine ring, a sulfonamide group, and an oxalamide moiety. This unique structure suggests potential biological activities that warrant investigation, particularly in the context of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C23H28ClN3O4S
  • Molecular Weight : 478.0 g/mol
  • CAS Number : 898406-76-3

The compound's structural components enhance its lipophilicity, potentially improving bioavailability and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with various receptors, particularly G protein-coupled receptors (GPCRs) and ion channels. It is believed to modulate neurotransmission pathways, which may have implications for treating central nervous system disorders.

Target Interaction

  • Receptors : The compound may bind to serotonin receptors and other targets involved in mood regulation.
  • Biochemical Pathways : It influences signaling pathways related to neurotransmission and cellular metabolism, leading to therapeutic effects in complex diseases.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antibacterial Activity : Moderate to strong activity against strains like Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : Significant inhibitory effects on acetylcholinesterase (AChE) and urease.
  • Antitumor Effects : Potential applications in cancer chemotherapy due to their ability to inhibit tumor growth.

Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialModerate activity against specific bacterial strains
Enzyme InhibitionStrong AChE and urease inhibition
AntitumorPotential application in cancer treatment

Case Studies and Research Findings

  • Antibacterial Screening : A study synthesized various piperidine derivatives, including those similar to our compound. The results showed promising antibacterial activity against multiple strains, indicating the potential for development into therapeutic agents for infections .
  • Enzyme Inhibition Studies : Another research effort highlighted the effectiveness of piperidine derivatives as AChE inhibitors. Compounds demonstrated IC50 values indicating strong inhibitory effects, which could be beneficial in treating conditions like Alzheimer's disease .
  • Pharmacological Applications : Investigations into the pharmacological behavior of sulfonamide-containing compounds revealed their potential in treating diabetes through hypoglycemic activity and as anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(i) N1-Allyl-N2-(2-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide (Compound B)

  • Structure : Shares the sulfonyl-piperidine-ethyl backbone but substitutes the N1 4-chlorophenyl group with a 4-fluoro-3-methylphenyl group and replaces the N2 3-phenylpropyl with an allyl group.
  • Molecular Formula : C₁₉H₂₆FN₃O₄S; Molecular Weight : 411.5 g/mol.
  • Key Differences : The allyl group at N2 and fluorinated aromatic ring may alter metabolic stability and binding affinity compared to Compound A .

(ii) N1-(2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide (Compound C)

  • Structure : Retains the N1 4-chlorophenyl sulfonyl-piperidine-ethyl group but substitutes the N2 3-phenylpropyl with a 4-fluorophenyl group.
  • Molecular Formula : C₂₁H₂₃ClFN₃O₄S; Molecular Weight : 467.9 g/mol.

(iii) N1-(Benzyloxy)-N2-(3-phenylpropyl)oxalamide (Compound D)

  • Structure : Shares the N2 3-phenylpropyl group but replaces the sulfonyl-piperidine-ethyl moiety with a benzyloxy group at N1.
  • Relevance : Demonstrates the importance of the N2 3-phenylpropyl chain in modulating biological activity, as seen in enzyme inhibition studies (e.g., acetylcholinesterase) .

(i) Antiviral Activity (–3)

Compounds with sulfonyl-piperidine and oxalamide motifs, such as N1-(4-Chlorophenyl)-N2-((5-(2-Hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (), exhibit antiviral properties targeting HIV entry. These derivatives show:

  • IC₅₀ Values : Ranging from 0.1–1.0 µM in CD4-binding site inhibition assays.
  • Structure-Activity Relationship (SAR) : The piperidine sulfonyl group enhances target engagement, while thiazole rings improve metabolic stability .

(ii) Enzyme Modulation (–5)

  • Stearoyl-CoA Desaturase (SCD) Inhibition : Oxalamides like N1-(4-Chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide () inhibit SCD with IC₅₀ values of ~50 nM, highlighting the role of chlorophenyl groups in enzyme interaction .
  • Umami Receptor Agonists : N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide () activates TAS1R1/TAS1R3 receptors, emphasizing the flexibility of oxalamide scaffolds in flavor chemistry .

Table 1: Key Attributes of Compound A and Analogs

Compound N1 Substituent N2 Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity
A 4-Chlorophenyl sulfonyl-piperidine-ethyl 3-Phenylpropyl C₂₃H₂₇ClN₃O₄S* ~492.0 (estimated) Not reported
B 4-Fluoro-3-methylphenyl sulfonyl-piperidine-ethyl Allyl C₁₉H₂₆FN₃O₄S 411.5 Not reported
C 4-Chlorophenyl sulfonyl-piperidine-ethyl 4-Fluorophenyl C₂₁H₂₃ClFN₃O₄S 467.9 Not reported
D Benzyloxy 3-Phenylpropyl C₁₉H₂₂N₂O₃ 326.4 Enzyme inhibition (e.g., AChE)

*Estimated based on structural similarity to Compound C.

Q & A

Q. Advanced

  • LogP Prediction: Use software like MarvinSketch or ACD/Labs to estimate partition coefficients, critical for bioavailability .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for reaction planning .

How to address challenges in chromatographic separation of diastereomers?

Q. Advanced

  • Chiral Stationary Phases: Use columns with cellulose- or amylose-based phases (e.g., Chiralpak AD-H) for enantiomer resolution .
  • Mobile Phase Optimization: Adjust ratios of hexane/isopropanol with additives like trifluoroacetic acid (TFA) to improve peak symmetry .

What in vitro assays are appropriate for preliminary toxicity screening?

Q. Advanced

  • Cytotoxicity: MTT assay in HEK293 or HepG2 cells to assess IC50 values .
  • hERG Channel Inhibition: Patch-clamp electrophysiology to evaluate cardiac safety risks .

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